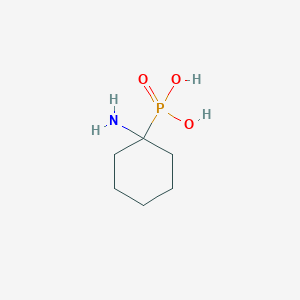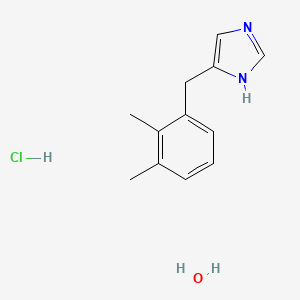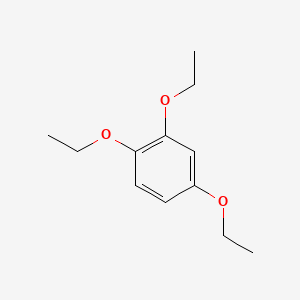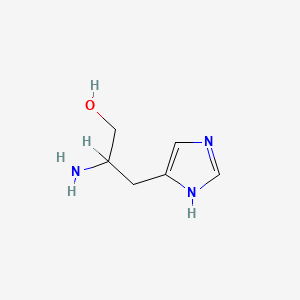
(1-Aminocyclohexyl)phosphonic acid
Overview
Description
(1-Aminocyclohexyl)phosphonic acid, also known as ACHP, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of cyclohexylphosphonic acid and has been found to exhibit unique biochemical and physiological effects that make it a valuable tool for studying a variety of biological processes.
Scientific Research Applications
Asymmetric Synthesis
- Efficient Asymmetric Synthesis : A new method for the asymmetric synthesis of 1-amino-1-alkyl phosphonic acids, which could include derivatives like (1-Aminocyclohexyl)phosphonic acid, has been developed. This method involves diastereoselective alkylation and subsequent conversions leading to high enantiomeric purity and good yield (Yuan, Li, & Wang, 2000).
Biological Activity and Medicinal Chemistry
- α-Aminophosphonate/phosphinate Motif in Medicinal Chemistry : The biological activity and natural occurrence of α-aminophosphonic acids, which include this compound, have been extensively studied. These compounds are known for influencing physiological and pathological processes with applications in both medicine and agrochemistry. They primarily act by inhibiting various enzymes (Mucha, Kafarski, & Berlicki, 2011).
Specific Applications and Syntheses
- Synthesis of Diastereomerically Pure 1-Aminocyclopropylphosphonic Acids : A specific synthesis of cyclopropyl derivatives has been reported, indicating the interest in similar structures for their biological activity (Groth et al., 1993).
- Synthesis of (2-Amino-4,5-dimethylcyclohexyl)phosphonic Acid : Demonstrating the wide occurrence and diverse biological activity of such compounds, this synthesis underscores the importance of carbocyclic amino acids in medical applications (Anisimova et al., 2003).
- One-Pot Synthesis of Bis(phosphonic acid)s : This methodology could potentially be applied to synthesize derivatives of this compound, demonstrating the versatility of phosphonic acids insynthesis (Egorov et al., 2011).
Enzyme Inhibition and Pharmaceutical Applications
- Aminophosphonic Acids as Enzyme Inhibitors : These compounds, including variations of this compound, are used in studies focusing on metabolic regulation, drug development, and as potential treatments for metabolic disorders. Their stability compared to phosphates makes them significant in biological applications (Orsini, Sello, & Sisti, 2010).
Surface and Interface Properties in Materials Science
- Phosphonic Acid in Surface Modification : Phosphonic acids are employed in modifying surface and interface properties in various materials, which may include derivatives of this compound. Their applications range from electronic devices to nanomaterials synthesis (Guerrero et al., 2013).
Mechanism of Action
Target of Action
(1-Aminocyclohexyl)phosphonic acid, as an aminophosphonic acid, is known to interact with various enzymes, acting as an inhibitor . These enzymes often play crucial roles in biological systems, and their inhibition can lead to significant physiological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a phosphorus-carbon bond . This interaction results in the inhibition of the target enzymes, leading to changes in the biological system .
Biochemical Pathways
Aminophosphonic acids, including this compound, are known to affect various biochemical pathways. They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to a wide range of downstream effects, depending on the specific pathways and enzymes involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. For instance, the inhibition of certain enzymes could lead to changes in cellular metabolism, potentially resulting in various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
(1-Aminocyclohexyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a potent inhibitor of metalloproteases, including leucine aminopeptidase, aminopeptidase N, and malarial aspartyl aminopeptidase . The compound’s phosphonic acid group forms strong electrostatic interactions with the positively charged metal ions in the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can act as a ligand in metal coordination complexes, further influencing biochemical pathways .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in amino acid metabolism, thereby altering the levels of key metabolites within the cell . This compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and cellular responses. For instance, its interaction with metalloproteases can impact processes such as protein degradation and turnover, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s phosphonic acid group mimics the transition state of enzyme substrates, allowing it to bind tightly to the active sites of target enzymes . This binding inhibits the enzyme’s activity, preventing the catalysis of its natural substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and disruptions in normal cellular functions . Threshold effects have been noted, where specific dosages result in marked changes in biological activity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonic acid derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can affect the biosynthesis of other phosphonate-containing compounds, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization within different cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins, or to the nucleus, where it can influence gene expression . The precise localization of the compound can determine its impact on cellular functions and metabolic pathways .
properties
IUPAC Name |
(1-aminocyclohexyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986674 | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67398-11-2 | |
| Record name | NSC320308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)












